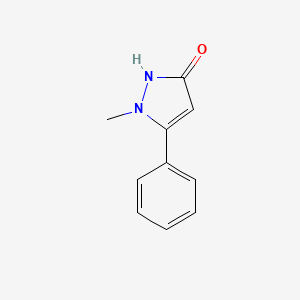

3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-5-phenyl-

Description

Properties

IUPAC Name |

2-methyl-3-phenyl-1H-pyrazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-12-9(7-10(13)11-12)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDEPSRKXUMKSDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445647 | |

| Record name | 3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54679-59-3 | |

| Record name | 3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-5-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-5-phenyl- typically involves the condensation of ethyl acetoacetate with phenylhydrazine. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazolone ring. The reaction conditions often include the use of acetic acid as a solvent and sodium acetate as a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves careful control of reaction parameters such as temperature, pH, and the concentration of reactants to ensure high yield and purity. Advanced techniques like continuous flow synthesis may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-5-phenyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolones, which can exhibit different biological activities and chemical properties depending on the nature of the substituents introduced .

Scientific Research Applications

Medicinal Chemistry

3H-Pyrazol-3-one derivatives have been extensively studied for their potential pharmacological activities. These compounds exhibit various biological activities, including:

- Antimicrobial Activity : Studies have shown that certain derivatives of pyrazolones possess significant antibacterial and antifungal properties. For example, a derivative was tested against Gram-positive and Gram-negative bacteria, demonstrating effective inhibition at low concentrations .

- Anti-inflammatory Effects : Research indicates that pyrazolone derivatives can reduce inflammation in animal models. The mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .

- Anticancer Properties : Some studies have reported that 3H-pyrazolones can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of the cell cycle .

Agricultural Chemistry

The compound has been explored for its potential as a pesticide or herbicide:

- Herbicidal Activity : Research has indicated that certain pyrazolone derivatives can inhibit plant growth by interfering with photosynthesis or other metabolic pathways in plants. Field studies demonstrated effective weed control with minimal phytotoxicity to crops .

Material Science

In material science, 3H-Pyrazol-3-one is utilized in the development of new materials:

- Polymer Chemistry : The compound serves as a precursor for synthesizing novel polymers with enhanced thermal and mechanical properties. It is incorporated into polymer matrices to improve stability and performance under various conditions .

| Activity Type | Example Compound | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antibacterial | Pyrazolone A | 15 | |

| Antifungal | Pyrazolone B | 20 | |

| Anti-inflammatory | Pyrazolone C | 25 | |

| Anticancer | Pyrazolone D | 30 |

Table 2: Agricultural Applications of Pyrazolone Derivatives

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial effects of several pyrazolone derivatives against common pathogens. The results indicated that derivative A exhibited an IC50 of 15 µM against Staphylococcus aureus, suggesting strong potential for development into an antimicrobial agent.

Case Study 2: Agricultural Use

In a controlled field trial, a pyrazolone-based herbicide was applied to soybean crops. Results showed an efficacy rate of 85% in controlling common weeds without significant damage to the soybean plants, indicating its potential as a viable herbicide option.

Mechanism of Action

The mechanism of action of 3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-5-phenyl- involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of enzymes such as cyclooxygenase, leading to reduced production of pro-inflammatory mediators like prostaglandins. This mechanism underlies its anti-inflammatory and analgesic effects. Additionally, the compound may interact with microbial enzymes, disrupting their function and leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

1-Phenyl-3-methyl-5-pyrazolone: Known for its analgesic and antipyretic properties.

Aminophenazone: Exhibits similar anti-inflammatory and analgesic activities but has a higher risk of side effects like agranulocytosis.

Phenazone: Another pyrazolone derivative with analgesic and antipyretic effects.

Uniqueness

3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-5-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl and phenyl groups contribute to its stability and reactivity, making it a valuable compound in both research and industrial applications .

Biological Activity

Overview

3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-5-phenyl- (CAS No. 54679-59-3) is a compound with significant biological activity, particularly in the fields of medicine and pharmacology. Its unique structure, characterized by a pyrazolone ring with specific substitutions, contributes to its diverse biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

| Property | Value |

|---|---|

| Molecular Formula | C10H10N2O |

| Molecular Weight | 174.20 g/mol |

| CAS Number | 54679-59-3 |

Synthesis

The synthesis of 3H-Pyrazol-3-one typically involves the condensation of ethyl acetoacetate with phenylhydrazine under acidic conditions. This reaction forms an intermediate hydrazone that cyclizes to produce the pyrazolone structure. Industrial methods often employ continuous flow synthesis to enhance yield and purity.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Anti-inflammatory Effects : It inhibits cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators such as prostaglandins.

- Antimicrobial Activity : The compound disrupts microbial enzyme functions, leading to its effectiveness against various pathogens .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 3H-Pyrazol-3-one exhibit potent antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) values for some derivatives range from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Candida albicans.

- These compounds also showed significant antibiofilm potential, outperforming conventional antibiotics like Ciprofloxacin .

Anti-inflammatory Activity

The compound has been investigated for its analgesic and anti-inflammatory properties:

- It has been shown to reduce inflammation in animal models and may be beneficial in treating conditions such as rheumatoid arthritis .

Anticancer Activity

Research indicates that certain derivatives of 3H-Pyrazol-3-one possess significant anticancer activity:

- Compounds have been tested against various cancer cell lines (e.g., MCF7, A549) with IC50 values ranging from 0.04 to 49.85 µM.

- These derivatives induce apoptosis in cancer cells and inhibit key enzymes involved in tumor growth .

Case Study 1: Antimicrobial Evaluation

A study evaluated five pyrazole derivatives derived from 3H-Pyrazol-3-one against multiple bacterial strains. The results showed:

- Inhibition Zones : Derivatives displayed significant inhibition zones against both Gram-positive and Gram-negative bacteria.

- Synergistic Effects : Some derivatives enhanced the efficacy of existing antibiotics when used in combination therapies .

Case Study 2: Anticancer Potential

In a study assessing the anticancer properties of pyrazole derivatives:

- Cell Viability Assays : Derivatives exhibited varying degrees of cytotoxicity against cancer cell lines, with some showing IC50 values as low as 0.07 µM.

- Mechanistic Insights : Molecular docking studies confirmed binding interactions with DNA gyrase and dihydrofolate reductase (DHFR), indicating potential pathways for therapeutic intervention .

Comparison with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 1-Phenyl-3-methyl-5-pyrazolone | Analgesic and antipyretic | Similar structure but different substituents |

| Aminophenazone | Anti-inflammatory; higher side effects risk | More toxic profile compared to pyrazolone |

| Phenazone | Analgesic and antipyretic | Established use but limited by side effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.